

# RAF265 pERK inhibition biomarker validation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

## RAF265 at a Glance

**RAF265** is an orally available small molecule that acts as a multi-kinase inhibitor. Its primary targets and key characteristics are summarized below [1] [2].

| Property                  | Description                                                                                                       |
|---------------------------|-------------------------------------------------------------------------------------------------------------------|
| Primary Targets           | RAF kinases (BRAF, BRAF V600E, CRAF) and VEGFR2 [1] [2]                                                           |
| Mechanism of Action       | Type II RAF inhibitor (binds inactive kinase conformation); also inhibits receptor tyrosine kinase VEGFR2 [3] [1] |
| Highest Development Phase | Phase II (status: investigational) [1] [2]                                                                        |
| Key Indication Studied    | Advanced or metastatic melanoma [1]                                                                               |

## pERK as a Biomarker of RAF265 Activity

Clinical evidence supports the use of phospho-ERK (pERK) as a **pharmacodynamic biomarker** to demonstrate **RAF265**'s target engagement and pathway inhibition.

- **Clinical Validation:** In a first-in-human phase I trial, paired tumor biopsies from patients were analyzed. Immunohistochemistry (IHC) staining showed a **dose-dependent inhibition of pERK** following treatment with **RAF265**, confirming its ability to suppress the MAPK signaling pathway in humans [1].
- **Experimental Protocol:** The general methodology for this validation in the phase I trial involved [1]:
  - **Sample Collection:** Obtaining paired tumor biopsies (archival or fresh pretreatment samples and on-treatment samples collected on cycle 1, day 8 or 15).
  - **IHC Staining and Analysis:** Performing IHC for pERK and other biomarkers. Biomarker expression was quantified using an **H-score**, which integrates the intensity of staining and the percentage of positive cells.
  - **Data Reporting:** The change in biomarker expression was calculated as the percentage change in the H-score between the on-treatment and pretreatment specimens.

## RAF265 in the Signaling Pathway

The diagram below illustrates how **RAF265** inhibits key nodes in the MAPK pathway and angiogenesis, based on its described mechanism of action [3] [1] [2].



[Click to download full resolution via product page](#)

## Limitations and Further Research

The main limitation is the **date of the available information**. The key clinical trial data for **RAF265** was published in 2017, and the compound's status remains "investigational" [1] [2]. The field of RAF inhibition has advanced significantly since then, with the development and approval of newer agents and combination strategies that were not compared in the found literature [4].

To build a more current and comprehensive guide, I suggest you:

- **Consult Clinical Trial Registries:** Search databases like ClinicalTrials.gov using the identifier "RAF265" to look for any later-phase trial results or reports that may not be in published journals.
- **Explore Newer-Generation Inhibitors:** Research recently approved or late-stage RAF inhibitors (e.g., pan-RAF inhibitors, paradox-breakers) and their associated biomarker strategies, as these would be the most relevant comparators [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]
2. RAF-265 (PD003613, YABJJWZLRMPFSI-UHFFFAOYSA-N) [probes-drugs.org]
3. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]
4. Selective inhibition of BRAF and CRAF sensitizes NF1 ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [RAF265 pERK inhibition biomarker validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-perk-inhibition-biomarker-validation>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)